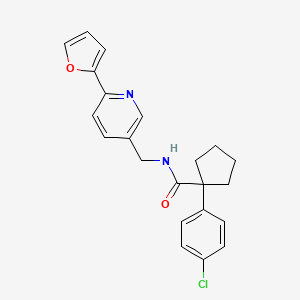

1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide often involves multicomponent reactions, including condensation and cycloaddition reactions. For instance, a method for synthesizing functionalized thieno[2,3-b]pyridines, which shares structural similarities, involves multicomponent condensation of aromatic and heteroaromatic aldehydes, cyanothioacetamide, acetoacetanilides, and alkylating agents containing activated methylene groups (Dyachenko et al., 2019).

Molecular Structure Analysis

X-ray diffraction studies provide detailed insights into the molecular structure of related compounds. For instance, an X-ray diffraction study of 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one revealed significant details about the dihedral angles between phenyl and heterocycle planes, suggesting a complex intermolecular interaction pattern, including the formation of Cl⋯Cl aggregates (Albov et al., 2005).

Chemical Reactions and Properties

Chemical reactions of compounds like 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide involve interactions with receptors or molecular structures, leading to the formation of complexes or activation/inhibition of biological pathways. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, demonstrated potent antagonist activity for the CB1 cannabinoid receptor, highlighting the intricate molecular interactions underlying its chemical behavior (Shim et al., 2002).

Scientific Research Applications

Antiprotozoal Activity

Research on similar furan-based compounds indicates significant antiprotozoal activity. A study by Das and Boykin (1977) involved the synthesis of substituted 2,5-bis(4-guanylphenyl)furans and related analogs. They found that while these compounds did not exhibit strong antimalarial activity, several were highly active against Trypanosoma rhodesiense in mice, indicating potential applications in treating protozoal infections (Das & Boykin, 1977).

Metabolism and Biotransformation

Understanding the metabolism and biotransformation of similar compounds provides insights into how 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide might be metabolized in biological systems. Nagahori et al. (2000) explored the metabolism of furametpyr, a fungicide with structural similarities, revealing that it undergoes several biotransformation reactions in rats including N-demethylation and various oxidations, with human cytochrome P450 playing a major role in its N-demethylation (Nagahori et al., 2000).

Neuropharmacological Research

Compounds structurally related to 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide have been studied for their neuropharmacological properties. For instance, Harada et al. (1995) researched serotonin-3 (5-HT3) receptor antagonists and found that certain structural modifications led to substantial increases in activity, suggesting potential applications in treating conditions influenced by serotonin receptors (Harada et al., 1995).

PET Imaging in Neuroinflammation

In the field of neuroimaging, Lee et al. (2022) developed a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging. Their study indicates potential for non-invasive imaging of neuroinflammatory conditions, which could be relevant for compounds similar to 1-(4-chlorophenyl)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)cyclopentanecarboxamide in understanding their role in neurological conditions (Lee et al., 2022).

properties

IUPAC Name |

1-(4-chlorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c23-18-8-6-17(7-9-18)22(11-1-2-12-22)21(26)25-15-16-5-10-19(24-14-16)20-4-3-13-27-20/h3-10,13-14H,1-2,11-12,15H2,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGNVVYKIOKQBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)

![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)

![2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-piperidin-1-yl-ethanone](/img/structure/B2484114.png)

![3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2484115.png)

![3-[(2-Methylcyclopropyl)formamido]propanoic acid](/img/structure/B2484117.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2484122.png)

![N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484127.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2484133.png)